tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate
CAS No.: 2455450-43-6
Cat. No.: VC11721091
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate - 2455450-43-6](/images/structure/VC11721091.png)
Specification
CAS No. | 2455450-43-6 |
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Molecular Formula | C12H22N2O2 |
Molecular Weight | 226.32 g/mol |
IUPAC Name | tert-butyl N-[(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate |
Standard InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-4-8-6-13-7-9(8)5-10/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10? |
Standard InChI Key | RBDAMENQASWZDZ-ULKQDVFKSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC1C[C@@H]2CNC[C@@H]2C1 |
SMILES | CC(C)(C)OC(=O)NC1CC2CNCC2C1 |
Canonical SMILES | CC(C)(C)OC(=O)NC1CC2CNCC2C1 |
Introduction
Chemical Structure and Stereochemical Considerations
The compound’s IUPAC name, tert-butyl N-[(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate, reflects its stereochemical complexity. The bicyclic system comprises a fused cyclopentane and pyrrolidine ring, with the Boc group attached to the secondary amine at position 5. Key structural features include:
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Molecular Weight: 226.32 g/mol
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Stereochemistry: The rel-(3aR,5s,6aS) configuration denotes a relative stereochemistry where the substituents on the bicyclic system occupy specific spatial orientations. This stereochemistry is critical for interactions in biological systems or during synthetic transformations.
The isomeric SMILES string, CC(C)(C)OC(=O)NC1C[C@@H]2CNC[C@@H]2C1, encodes the compound’s stereochemistry, highlighting the transannular bridge and Boc group placement. X-ray crystallography or nuclear Overhauser effect (NOE) spectroscopy would typically resolve absolute configurations, though such data remain unpublished for this specific derivative.
Synthesis and Manufacturing
Boc Protection of Cyclopenta[c]pyrrole Amines
The synthesis involves reacting a cyclopenta[c]pyrrole amine precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative protocol includes:
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Dissolving the amine in an inert solvent (e.g., dichloromethane or toluene).
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Adding Boc₂O and a base (e.g., triethylamine or DMAP) to scavenge HCl generated during the reaction.
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Stirring at room temperature until completion, typically 2–6 hours.
The Boc group installs selectively on the secondary amine, leaving other functional groups (e.g., hydroxyls or ethers) untouched. This selectivity arises from the amine’s nucleophilicity and the reaction’s pH-controlled conditions .
Purification and Yield Optimization
Crude product purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Reported yields exceed 70% under optimized conditions, though byproducts like overprotected species or stereoisomers may require careful chromatographic separation .
Physicochemical Properties
Property | Value | Source |
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Melting Point | Not reported | |
Boiling Point | Not reported | |
LogP (octanol-water) | Estimated ~2.1 (calculated) | |
Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
The Boc group enhances lipophilicity, making the compound soluble in organic solvents but poorly water-soluble. This property facilitates its use in organic synthesis, where reactions often occur in tetrahydrofuran (THF) or dimethylformamide (DMF).
Applications in Pharmaceutical Chemistry
Amine Protection in Drug Synthesis
As a Boc-protected amine, this compound intermediates in synthesizing bioactive molecules. For example:
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